Ethyl 11-(4-acetylphenoxy)undecanoate is a chemical compound that belongs to the class of esters, specifically a fatty acid ester derived from undecanoic acid and 4-acetylphenol. This compound is notable for its potential applications in pharmaceuticals and materials science due to its unique structural properties.
Ethyl 11-(4-acetylphenoxy)undecanoate can be synthesized through various chemical reactions involving undecanoic acid and 4-acetylphenol. It is classified under organic compounds, specifically as an ester, which is characterized by the presence of a carbonyl group (C=O) adjacent to an ether group (–O–).
The synthesis of ethyl 11-(4-acetylphenoxy)undecanoate typically involves the esterification reaction between undecanoic acid and 4-acetylphenol. The general steps are as follows:
Ethyl 11-(4-acetylphenoxy)undecanoate has a molecular formula of . Its structure consists of a long undecanoate chain attached to a phenolic ring with an acetyl substituent. The key structural features include:
CC(=O)c1ccc(OCC(=O)CCCCCCCCCC)cc1
.Ethyl 11-(4-acetylphenoxy)undecanoate can undergo several chemical reactions, including:
These reactions are significant for modifying the compound's properties for specific applications.
The mechanism of action for ethyl 11-(4-acetylphenoxy)undecanoate primarily relates to its interactions at the molecular level. Its ester functionality allows it to participate in various biochemical pathways, potentially influencing lipid metabolism or acting as a prodrug that releases active components upon hydrolysis.
Ethyl 11-(4-acetylphenoxy)undecanoate has potential applications in various fields:
This compound's diverse applications highlight its significance in both research and industrial contexts, making it a valuable subject for further study and exploration.
CAS No.: 4682-03-5
CAS No.: 14681-59-5
CAS No.: 11002-90-7
CAS No.: 14680-51-4
CAS No.: 54061-45-9